molecular formula C8H17NO2 B3054868 Methyl 6-(methylamino)hexanoate CAS No. 62222-21-3

Methyl 6-(methylamino)hexanoate

Cat. No.: B3054868
CAS No.: 62222-21-3
M. Wt: 159.23 g/mol
InChI Key: PJTVZEFPLHVGHB-UHFFFAOYSA-N
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Description

Methyl 6-(methylamino)hexanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of hexanoic acid, where the hydrogen atom of the hydroxyl group has been replaced with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(methylamino)hexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-aminohexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylamino)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces 6-(methylamino)hexanoic acid.

    Reduction: Yields 6-(methylamino)hexanol.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methylamino)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(methylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminohexanoate
  • Ethyl 6-(methylamino)hexanoate
  • Hexanoic acid, 6-(methylamino)-, ethyl ester

Uniqueness

Methyl 6-(methylamino)hexanoate is unique due to its specific structural features, such as the presence of both an ester and a methylamino group. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 6-(methylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-7-5-3-4-6-8(10)11-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVZEFPLHVGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620288
Record name Methyl 6-(methylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-21-3
Record name Methyl 6-(methylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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